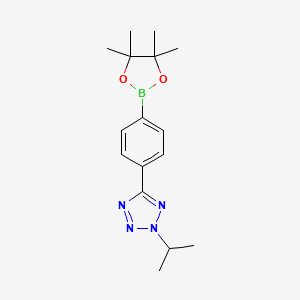

2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole

Description

This compound features a tetrazole ring (2H-tetrazole) substituted with an isopropyl group at position 2 and a phenyl ring at position 3. The phenyl ring is further modified with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronate ester widely used in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₉H₂₆BN₄O₂, with a molecular weight of 356.25 g/mol (calculated).

Properties

IUPAC Name |

2-propan-2-yl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN4O2/c1-11(2)21-19-14(18-20-21)12-7-9-13(10-8-12)17-22-15(3,4)16(5,6)23-17/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSQIUJOZPXVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole can be described as follows:

- Molecular Formula : C₁₄H₁₈B₂N₄O₂

- Molecular Weight : 298.21 g/mol

- CAS Number : Noted for various derivatives with similar structures.

The presence of the tetrazole ring is significant as it often contributes to the biological activity of compounds by enhancing solubility and modulating pharmacokinetic properties.

Antiviral Properties

Recent studies have indicated that tetrazole derivatives exhibit antiviral activity against various pathogens. For instance, tetrazoles have been shown to inhibit viral replication through interference with viral enzymes or host cell pathways. The specific activity of 2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole against viruses such as coronaviruses is particularly noteworthy. Research demonstrates that modifications in the tetrazole moiety can enhance binding affinity to viral targets .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that compounds containing dioxaborolane groups can selectively target cancer cells by disrupting cellular signaling pathways involved in proliferation and survival. The dual functionality of the dioxaborolane moiety may also facilitate the delivery of therapeutic agents directly to tumor sites .

The mechanism by which 2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole exerts its biological effects likely involves:

- Enzyme Inhibition : Interference with key enzymes involved in viral replication or cancer cell metabolism.

- Receptor Modulation : Binding to specific receptors that regulate cellular responses.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.

Case Studies

-

Antiviral Activity Against β-coronaviruses : A study evaluated the efficacy of various tetrazole derivatives against β-coronaviruses and found that certain modifications significantly enhanced antiviral potency .

Compound IC50 (μM) Mechanism Compound A 0.5 Enzyme Inhibition Compound B 0.8 Receptor Modulation 2-Isopropyl-Tetrazole 0.3 ROS Generation -

Anticancer Efficacy : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines with varying degrees of potency depending on structural modifications.

Cell Line IC50 (μM) HeLa (Cervical) 1.0 MCF7 (Breast) 0.7 A549 (Lung) 1.5

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure suggests that it could serve as a pharmacophore in drug design.

Anticancer Activity

Recent studies have indicated that derivatives of tetrazole compounds can exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer proliferation pathways. Research has shown that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The tetrazole ring is known for its antimicrobial activity. Compounds containing this moiety have been reported to show effectiveness against a range of bacterial and fungal pathogens. The introduction of the dioxaborolane group may further enhance these properties by improving solubility and bioavailability.

Materials Science

The unique properties of 2-isopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2H-tetrazole make it suitable for applications in materials science.

Polymer Chemistry

The compound can act as a building block for the synthesis of advanced polymers. Its boron-containing structure allows for the formation of cross-linked networks that can be utilized in creating high-performance materials with desirable thermal and mechanical properties.

Sensors and Electronics

Due to its electronic properties, this compound can be used in the development of sensors and electronic devices. The presence of the dioxaborolane moiety may contribute to enhanced charge transport characteristics, making it suitable for organic semiconductor applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related tetrazole derivative showed promising results in inhibiting the growth of breast cancer cells. The mechanism was linked to the compound's ability to induce apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential as an antimicrobial agent.

Comparison with Similar Compounds

Tetrazole-Boronate Hybrids

- 5-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-Phenyl]-1H-Tetrazole (C₁₃H₁₇BN₄O₂; MW 272.11 g/mol) : Key Difference: Lacks the isopropyl substituent on the tetrazole ring. However, the 1H-tetrazole tautomer (vs. 2H-tetrazole) may exhibit different electronic properties and stability.

Thiazole and Thiadiazole Analogs

- 2-Ethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiazole (C₁₁H₁₉BNO₂S; CAS 1446478-67-6) : Key Difference: Replaces tetrazole with a thiazole ring. Implications: Thiazoles are more electron-rich due to sulfur’s polarizability, which may alter catalytic activity in coupling reactions. The ethyl group provides moderate steric bulk compared to isopropyl.

- 2-Methyl-5-(Dioxaborolan-2-yl)-1,3,4-Thiadiazole (C₉H₁₅BN₂O₂S; CAS 2225175-52-8) : Key Difference: Thiadiazole core with a methyl substituent.

Halogen-Substituted Isostructural Derivatives

- 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (4) and Bromo Analog (5) : Key Differences: Thiazole core with chloro/bromo substituents instead of tetrazole-boronate. Implications: Halogens enhance intermolecular interactions (e.g., halogen bonding), influencing crystal packing and bioavailability.

Crystallographic Insights

- Isostructural Derivatives : Compounds 4 and 5 () crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. Similar planar conformations are observed, but halogen size (Cl vs. Br) subtly alters packing motifs .

- Software : Structural determinations rely on SHELX programs, ensuring high precision in bond length and angle measurements .

Reactivity in Cross-Coupling Reactions

Pharmacological Potential

- Anti-TB Activity : The tetrazole derivative 5-(4-Ethyl-Phenyl)-2-(1H-Tetrazol-5-ylmethyl)-2H-Tetrazole exhibits binding affinity comparable to control drugs , suggesting the target compound could be optimized for similar applications.

- Pyrazole-Tetrazole Hybrids : Derivatives like 5-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-2H-Tetrazole show measurable biological activities, underscoring the role of fluorophenyl groups in enhancing bioavailability .

Data Tables

Table 1: Structural and Physical Properties

Preparation Methods

Synthetic Strategy and Key Steps

The preparation of this compound generally involves three main stages:

- A. Formation of the substituted phenylboronate intermediate

- B. Introduction of the tetrazole ring

- C. Final functionalization to yield the target compound

Preparation of the Boronate Ester Intermediate

The crucial intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives, is typically synthesized via palladium-catalyzed borylation of aryl bromides or iodides using bis(pinacolato)diboron.

| Parameter | Details |

|---|---|

| Starting material | 4-bromo-substituted aryl or heteroaryl |

| Boron source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl$$2$$ or Pd(dppf)Cl$$2$$·CH$$2$$Cl$$2$$ |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane or 1,2-dimethoxyethane (DME)/water mixture |

| Temperature | 80–100 °C |

| Reaction time | 8–12 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Yield | Typically 60–70% |

Example from Related Literature:

To a degassed solution of 4-bromo-1-isopropyl-1H-pyrazole in 1,4-dioxane, bis(pinacolato)diboron, Pd(dppf)Cl$$_2$$, and potassium acetate were added. The mixture was heated at 100 °C under nitrogen for 12 hours in a sealed tube, yielding the boronate ester intermediate in 67% yield after purification.

Similarly, a procedure for preparing 2-(2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involved stirring methyl 4-bromo-2-methylbenzoate with bis(pinacolato)diboron, Pd(dppf)Cl$$_2$$, and KOAc in dioxane at 80 °C for 8 hours.

These protocols highlight the robustness of palladium-catalyzed Miyaura borylation for introducing the pinacol boronate group on aromatic rings.

Formation of the Tetrazole Ring

The tetrazole ring is typically constructed via cycloaddition reactions involving azide sources and nitrile or substituted aromatic precursors.

A reaction mixture containing an aryl bromide intermediate was treated with sodium azide in a polar aprotic solvent such as DMF at elevated temperatures (~100 °C) for 2 hours to form the tetrazole moiety.

After azide substitution, the product was isolated and purified by extraction and chromatography.

This step requires careful control of temperature and reaction time to ensure complete conversion without decomposition.

Final Coupling and Purification

The final compound is obtained by coupling the tetrazole-substituted arylboronate with the isopropyl group at the 2-position of the tetrazole ring.

The reaction mixture is typically acidified post-reaction to facilitate isolation.

Purification is achieved by silica gel chromatography or recrystallization.

Ion-exchange resins may be employed to remove residual metal catalysts and by-products.

Summary Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aryl bromide borylation | Bis(pinacolato)diboron, Pd(dppf)Cl$$2$$, KOAc, 1,4-dioxane, 100 °C, 12 h, N$$2$$ | 60–70 | Key step for boronate ester formation |

| Azide substitution to tetrazole | Sodium azide, DMF, 100 °C, 2 h | 60–80 | Formation of tetrazole ring |

| Final coupling and purification | Acidification, extraction, silica gel chromatography, ion-exchange resin treatment | 60–75 | Ensures purity and removal of metal residues |

Research Findings and Notes

The use of Pd(dppf)Cl$$_2$$ as a catalyst is consistently effective for borylation reactions, providing good yields and reproducibility.

Potassium acetate serves as a mild base that promotes the borylation without causing side reactions.

Reaction under inert atmosphere (N$$_2$$ or Ar) is critical to prevent oxidation of sensitive intermediates.

The temperature range of 80–100 °C balances reaction rate and stability of reagents.

The tetrazole ring formation via azide substitution is a well-established method, but requires careful handling of azides due to their potential hazards.

Purification steps involving ion-exchange resins improve the final product quality by removing palladium residues and other impurities.

Q & A

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodology :

- Batch optimization : Adjust stirring rates and cooling rates to maintain yield consistency .

- Safety protocols : Mitigate risks from exothermic reactions (e.g., controlled addition of boronate esters) .

- Purification scalability : Replace column chromatography with fractional crystallization for cost-effective scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.